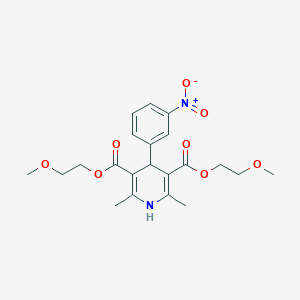

Bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Description

Bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative structurally related to calcium channel blockers such as nimodipine and nisoldipine. Its core structure features a 1,4-dihydropyridine ring with methyl groups at positions 2 and 6, a 3-nitrophenyl substituent at position 4, and bis(2-methoxyethyl) ester groups at positions 3 and 5 (). The 3-nitrophenyl group and methoxyethyl esters are critical for its pharmacological profile, influencing both receptor binding and pharmacokinetic properties.

Properties

IUPAC Name |

bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O8/c1-13-17(20(24)30-10-8-28-3)19(15-6-5-7-16(12-15)23(26)27)18(14(2)22-13)21(25)31-11-9-29-4/h5-7,12,19,22H,8-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUDHLFHAFDRKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCOC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of Bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate are currently unknown. This compound is part of a collection of rare and unique chemicals provided for early discovery researchers.

Mode of Action

The interaction with its targets and the resulting changes are subjects of ongoing research.

Biochemical Analysis

Biochemical Properties

Bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing the metabolic pathways in which these enzymes are involved.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting phosphorylation events critical for signal transduction. Moreover, it can induce changes in gene expression by interacting with transcription factors, thus influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular functions, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s involvement in these pathways highlights its potential impact on overall metabolic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. It is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. These interactions are critical for the compound’s efficacy and can influence its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity.

Biological Activity

Bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as a derivative of Nimodipine) is a compound belonging to the class of 1,4-dihydropyridines (DHPs). These compounds are primarily recognized for their role as calcium channel blockers and have significant implications in cardiovascular pharmacology. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C21H26N2O8

- Molecular Weight : 434.44 g/mol

- CAS Number : 70172-96-2

- IUPAC Name : this compound

This compound functions primarily as a calcium channel blocker . DHPs selectively inhibit voltage-dependent calcium channels in vascular smooth muscle and cardiac tissue. This inhibition leads to:

- Vasodilation : Reduction in vascular resistance and blood pressure.

- Decreased myocardial oxygen demand : Beneficial in conditions such as angina.

The nitrophenyl group in its structure may enhance lipophilicity and bioavailability, potentially augmenting its pharmacological effects.

Antihypertensive Effects

Research indicates that compounds within the DHP class exhibit significant antihypertensive properties. A study demonstrated that derivatives like Bis(2-methoxyethyl) DHPs effectively reduce blood pressure in animal models by promoting vasodilation through calcium channel blockade .

Neuroprotective Properties

Recent investigations suggest that DHP derivatives may possess neuroprotective effects. For instance, they may mitigate neuronal damage in models of ischemia by improving blood flow and reducing excitotoxicity . The neuroprotective potential is particularly relevant for conditions such as stroke and neurodegenerative diseases.

Case Studies

- Animal Model Studies : In a controlled study using hypertensive rats, administration of Bis(2-methoxyethyl) DHP resulted in a significant reduction in systolic blood pressure compared to untreated controls. The mechanism was attributed to the dilation of peripheral blood vessels .

- Cell Culture Experiments : In vitro studies demonstrated that this compound could inhibit calcium influx in cardiomyocytes, leading to reduced contractility and promoting cardioprotection during ischemic events .

Comparative Analysis of Biological Activities

| Compound | Antihypertensive Activity | Neuroprotective Activity | Mechanism |

|---|---|---|---|

| Bis(2-methoxyethyl) DHP | High | Moderate | Calcium channel blockade |

| Nimodipine | High | High | Calcium channel blockade; improved cerebral blood flow |

| Other DHPs | Variable | Low to Moderate | Calcium channel blockade |

Safety and Toxicity

While Bis(2-methoxyethyl) DHP shows promising biological activity, it is essential to consider its safety profile. Laboratory safety data indicate that it can be an irritant; thus, proper handling procedures must be followed during research and application .

Scientific Research Applications

Basic Information

- Molecular Formula : C21H26N2O8

- Molecular Weight : 434.44 g/mol

- CAS Number : 70172-96-2

- IUPAC Name : bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Structural Characteristics

The compound features a dihydropyridine ring structure that is characteristic of many calcium channel blockers. The presence of the nitrophenyl group contributes to its pharmacological activity and stability.

Antihypertensive Properties

Research has indicated that compounds similar to Bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine derivatives exhibit calcium channel blocking properties. These properties are crucial for the management of hypertension and other cardiovascular diseases. Studies have demonstrated that such compounds can lead to vasodilation and reduced blood pressure through their action on L-type calcium channels .

Drug Development

As an impurity in Nimodipine synthesis, understanding the behavior and effects of this compound is essential for ensuring the safety and efficacy of the final pharmaceutical product. Investigating its interactions and potential side effects can inform better drug formulation practices .

Quality Control

The identification and quantification of impurities like this compound are vital in pharmaceutical quality control. Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to ensure compliance with regulatory standards .

Toxicological Studies

Understanding the toxicological profile of this compound is crucial for assessing its safety in clinical applications. Studies focus on its metabolic pathways and potential adverse effects when present in pharmaceutical formulations .

Case Study 1: Impurity Profiling in Nimodipine Production

A study conducted on the synthesis of Nimodipine highlighted the significance of monitoring impurities such as this compound. The research utilized advanced chromatographic techniques to assess impurity levels throughout the production process. Results indicated that maintaining low levels of this impurity was essential for ensuring patient safety and drug efficacy .

Case Study 2: Pharmacodynamics and Pharmacokinetics

In a pharmacokinetic study involving similar dihydropyridine compounds, researchers examined how modifications in chemical structure influenced bioavailability and therapeutic outcomes. The findings suggested that compounds with nitrophenyl substitutions exhibited enhanced bioactivity compared to their counterparts without such modifications. This emphasizes the importance of structural components like those found in this compound .

Comparison with Similar Compounds

Structural Analogues

Substituent Variations on the DHP Ring

Ester Group Modifications: YC-93 (2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-[2-(N-benzyl-N-methylamino)ethyl ester] 5-methyl ester hydrochloride): Features a benzyl-methylaminoethyl ester at position 3 and a methyl ester at position 3. This compound exhibits 100–300× greater potency in cerebral and coronary vasodilation compared to papaverine, attributed to its enhanced lipophilicity and receptor affinity (). Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate: Smaller ethyl esters reduce lipophilicity, resulting in lower blood-brain barrier penetration compared to the methoxyethyl esters in the target compound ().

Phenyl Ring Substituents: Nisoldipine Analogues (Isobutyl methyl 2,6-dimethyl-4-(X-phenyl)-DHPs): Substitution of the phenyl group with electron-withdrawing groups (e.g., 3-NO₂, 3-CN) increases calcium channel antagonist activity. The 3-nitrophenyl group in the target compound enhances planarity of the DHP ring, optimizing binding to L-type calcium channels (). 4-(4-Nitrophenyl) Analogues: Crystallographic studies show that 4-nitrophenyl substituents (e.g., in ) adopt distinct conformations, reducing planarity and potency compared to 3-nitrophenyl derivatives ().

Pharmacological Activity

| Compound | Vasodilatory Potency (vs. Papaverine) | Selectivity (Cerebral/Coronary) | LD₅₀ (Mice, mg/kg) |

|---|---|---|---|

| Target Compound | Data not available | Likely high (structural analogy to YC-93) | Data not available |

| YC-93 | 100–300× | High | Comparable to papaverine |

| Diethyl 2,6-dimethyl-4-(3-NO₂Ph) | ~10× | Moderate | >500 |

| Nimodipine | ~50× | High | 1,200 |

Physicochemical Properties

| Compound | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| Target Compound | 2.8 | <0.1 (aqueous) | Not reported |

| YC-93 | 3.5 | <0.05 | 198–200 |

| Diethyl 2,6-dimethyl-4-(3-NO₂Ph) | 2.1 | 0.2 | 145–147 |

| Nimodipine | 3.0 | 0.03 | 125–128 |

Clinical and Preclinical Relevance

Preparation Methods

Reaction Components and Conditions

-

Key reactants : 3-Nitrobenzaldehyde, 2-methoxyethyl acetoacetate, and ammonium acetate.

-

Solvent : Methanol or 2-propanol.

-

Catalyst : Ammonium acetate.

-

Temperature : Reflux conditions (typically 65–80°C).

-

Reaction time : 12–24 hours under darkness.

Table 1: Reaction Parameters for Hantzsch Synthesis

| Parameter | Value/Description |

|---|---|

| Molar ratio | 3-nitrobenzaldehyde:alkyl acetoacetate:ammonium acetate = 1:2:1.3 |

| Solvent | Methanol or 2-propanol |

| Yield | 75% |

| Purification | Crystallization from methanol/2-propanol |

The reaction proceeds via a cyclocondensation mechanism, where the aldehyde reacts with the ketoester to form an intermediate enamine, followed by cyclization with ammonia to yield the dihydropyridine core. The nitrophenyl group at position 4 and methyl groups at positions 2 and 6 are introduced during this step.

Partial Hydrolysis of Dicarboxylic Acid Diesters

A secondary method involves partial hydrolysis of a symmetrical dicarboxylic acid diester precursor to generate the monoester intermediate. This approach is critical for introducing the 2-methoxyethyl ester groups selectively.

Reaction Protocol

-

Starting material : 2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester.

-

Reagents : Sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in methanol.

-

Conditions :

-

Temperature : Room temperature to reflux (~65°C).

-

Time : 2–4 hours.

-

Molar ratio : Alkali hydroxide:dimethyl ester = 1:1.

-

Table 2: Hydrolysis Conditions and Outcomes

| Parameter | Value/Description |

|---|---|

| Base | NaOH or LiOH |

| Solvent | Methanol |

| Selectivity | >90% conversion to monoester |

| Yield | 70–80% (after recrystallization) |

The hydrolysis selectively cleaves one ester group, leaving the 2-methoxyethyl ester intact. This intermediate is then isolated via crystallization or chromatography.

Purification and Chromatographic Techniques

Post-synthesis purification is essential to remove impurities, including byproducts like bis(1-methylethyl) esters or unreacted starting materials.

Preparative HPLC

-

Column : Nucleosil C18 (100 Å, 10 µm, 4.6 × 250 mm).

-

Mobile phase : Methanol/water (75:25, v/v).

-

Flow rate : 1 mL/min (analytical), scaled to 25 mL/min (preparative).

Table 3: HPLC Conditions for Purification

| Parameter | Analytical Scale | Preparative Scale |

|---|---|---|

| Column dimensions | 4.6 × 250 mm | 22 mm diameter column |

| Injection volume | 5–20 µL | Gram-scale loading |

| Purity | >99.8% | >99.5% |

Chromatographic separation is critical for isolating the target compound from structurally similar impurities, such as bis(1-methylethyl) esters or residual aldehydes.

Comparative Analysis of Methods

Table 4: Advantages and Limitations of Synthesis Routes

| Method | Advantages | Limitations |

|---|---|---|

| Hantzsch Synthesis | High yield, scalable | Requires strict anhydrous conditions |

| Partial Hydrolysis | Selective ester cleavage | Multi-step process, lower overall yield |

| HPLC Purification | High purity (>99.8%) | High operational cost, low throughput |

Key Challenges and Optimization Strategies

Byproduct Formation

The Hantzsch reaction often generates regioisomers or dimers due to competing side reactions. Strategies to mitigate this include:

Solvent Selection

Methanol is preferred over 2-propanol due to its lower boiling point, facilitating easier purification. However, 2-propanol may improve solubility for certain intermediates.

Industrial and Regulatory Considerations

Cost Analysis

Regulatory Status

The compound is classified as a pharmaceutical intermediate, requiring compliance with ICH Q7 guidelines for active pharmaceutical ingredient synthesis.

Q & A

Q. What are the optimized synthetic routes for preparing this compound, and how can reaction conditions be systematically evaluated?

The compound is synthesized via modified Hantzsch reactions. A typical procedure involves refluxing ethyl acetoacetate, ammonium acetate, and 3-nitrobenzaldehyde in 50% ethanol for 12 hours, with reaction progress monitored by TLC (hexane/EtOAc, 4:1). Crystallization from ethanol yields the pure product . Optimization includes testing solvents (e.g., ethanol vs. methanol), catalyst loadings (e.g., acetic acid), and reaction times. Yields are quantified using HPLC or gravimetric analysis.

Q. How can spectroscopic methods (NMR, IR) confirm the structural integrity of this compound?

- 1H NMR : Key signals include the NH proton at δ ~6.8 ppm (singlet), the 1,4-dihydropyridine CH proton at δ ~5.1 ppm, and ester methyl/methoxy groups at δ ~1.3–4.0 ppm .

- 13C NMR : Carboxylate carbonyls appear at δ ~165–170 ppm, while aromatic carbons (3-nitrophenyl) resonate at δ ~120–145 ppm .

- IR : Stretching frequencies for NH (~3275 cm⁻¹), C=O (~1691 cm⁻¹), and NO₂ (~1520 cm⁻¹) confirm functional groups .

Q. What purification strategies are effective for isolating this compound?

Crystallization from ethanol or methanol is standard, leveraging solubility differences. For impurities with similar polarity, column chromatography (silica gel, hexane/EtOAc gradient) is recommended. Purity is assessed via melting point consistency (e.g., 126–128°C) and HPLC (≥95% peak area) .

Q. What safety precautions are critical during handling and storage?

Store at +4°C in airtight containers to prevent hydrolysis. Use PPE (gloves, goggles) to avoid skin/eye contact. Nitro groups may confer explosive potential under extreme conditions; avoid open flames and strong oxidizers .

Advanced Research Questions

Q. How do substituent variations (e.g., 3-nitro vs. 4-nitrophenyl) influence biological activity?

Comparative studies on analogs show that the 3-nitrophenyl group enhances cytotoxicity in vitro, likely due to improved electron-withdrawing effects and membrane permeability. For example, derivatives with 3-nitrophenyl exhibit IC₅₀ values <10 µM in cancer cell lines, whereas 4-nitrophenyl analogs show reduced potency .

Q. What methodologies resolve contradictions between spectroscopic and crystallographic data?

X-ray crystallography provides definitive conformation analysis (e.g., boat vs. chair dihydropyridine rings). If NMR suggests equatorial substituents but crystallography shows axial, dynamic effects in solution (e.g., ring puckering) may explain discrepancies. DFT calculations can model such conformational flexibility .

Q. How is in vitro cytotoxicity assessed for this compound, and what controls are essential?

Cytotoxicity is evaluated via MTT assays using adherent cell lines (e.g., HeLa, MCF-7). Controls include:

- Positive control : Doxorubicin (1 µM).

- Negative control : DMSO vehicle.

- Blank : Cell-free media. Data normalization (e.g., % viability vs. untreated cells) and triplicate replicates ensure reproducibility .

Q. What role does the 1,4-dihydropyridine ring play in pharmacological mechanisms?

The ring acts as a calcium channel modulator. The 3-nitrophenyl group enhances binding to L-type channels, while ester groups (2-methoxyethyl) improve solubility and bioavailability. Competitive radioligand assays (e.g., using [³H]-nitrendipine) quantify receptor affinity .

Q. How can synthetic byproducts (e.g., brominated derivatives) be characterized and minimized?

Brominated byproducts (e.g., from side-chain bromination) are identified via LC-MS and purified using preparative TLC. Reaction optimization (e.g., lower Br₂ equivalents, shorter reaction times) reduces their formation. Kinetic studies monitor intermediate stability .

Q. What computational tools predict the compound’s electronic properties and reactivity?

DFT calculations (Gaussian 09, B3LYP/6-31G*) model HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps, highlighting nucleophilic regions (nitro group) and electrophilic sites (ester carbonyls). These insights guide derivatization for targeted bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.